4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structural features This compound contains a chlorophenyl group, a diethylazaniumyl group, and a thiophenyl-pyrrolidinylidene core
Preparation Methods
The synthesis of 4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of intermediate compoundsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:
(E)-(4-bromophenyl)-[1-[2-(diethylazaniumyl)ethyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]methanolate: Similar structure but with a bromine atom instead of chlorine.
(E)-(4-methylphenyl)-[1-[2-(diethylazaniumyl)ethyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]methanolate: Similar structure but with a methyl group instead of chlorine.
(E)-(4-fluorophenyl)-[1-[2-(diethylazaniumyl)ethyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]methanolate: Similar structure but with a fluorine atom instead of chlorine .
Properties
CAS No. |
615271-87-9 |
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Molecular Formula |
C21H23ClN2O3S |
Molecular Weight |
418.9g/mol |
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H23ClN2O3S/c1-3-23(4-2)11-12-24-18(16-6-5-13-28-16)17(20(26)21(24)27)19(25)14-7-9-15(22)10-8-14/h5-10,13,18,25H,3-4,11-12H2,1-2H3/b19-17+ |
InChI Key |
QUIXAACPIIRBTO-HTXNQAPBSA-N |
SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CS3 |
Isomeric SMILES |
CC[NH+](CC)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\[O-])/C(=O)C1=O)C3=CC=CS3 |
Canonical SMILES |
CC[NH+](CC)CCN1C(C(=C(C2=CC=C(C=C2)Cl)[O-])C(=O)C1=O)C3=CC=CS3 |
Origin of Product |
United States |
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